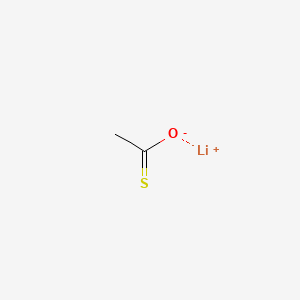
Lithium ethanethioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium ethanethioate is an organolithium compound with the molecular formula C₂H₃LiOS. It is a lithium salt of ethanethioic acid, characterized by the presence of a lithium cation (Li⁺) and an ethanethioate anion (C₂H₃OS⁻). This compound is of interest in various fields of chemistry due to its unique properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Lithium ethanethioate can be synthesized through the reaction of ethanethioic acid with lithium hydroxide or lithium carbonate. The reaction typically occurs in an aqueous medium, where the ethanethioic acid reacts with the lithium base to form this compound and water or carbon dioxide as by-products.
Reaction:
C2H4OS+LiOH→C2H3LiOS+H2O
Alternatively, this compound can be prepared by the direct reaction of ethanethioic acid with lithium metal in an inert atmosphere to prevent oxidation.
Reaction:
C2H4OS+Li→C2H3LiOS+21H2
Industrial Production Methods
Industrial production of this compound typically involves the reaction of ethanethioic acid with lithium carbonate due to the availability and cost-effectiveness of lithium carbonate. The reaction is carried out in large reactors with controlled temperature and pressure to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium ethanethioate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The ethanethioate anion can act as a nucleophile, attacking electrophilic centers in organic molecules to form new carbon-sulfur bonds.
Oxidation: this compound can be oxidized to form disulfides or sulfoxides, depending on the oxidizing agent and reaction conditions.
Reduction: The compound can be reduced to form ethanethiol in the presence of reducing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides. The reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are used under controlled conditions to prevent over-oxidation.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of thioethers or thioesters.
Oxidation: Formation of disulfides or sulfoxides.
Reduction: Formation of ethanethiol.
Applications De Recherche Scientifique
Lithium ethanethioate has several applications in scientific research, including:
Organic Synthesis: It is used as a reagent in the synthesis of sulfur-containing organic compounds, which are important intermediates in pharmaceuticals and agrochemicals.
Catalysis: The compound is employed as a catalyst or catalyst precursor in various organic transformations, including polymerization and cross-coupling reactions.
Material Science: this compound is used in the preparation of lithium-sulfur batteries, where it serves as a precursor for sulfur-containing electrolytes.
Biological Studies: It is utilized in the study of sulfur metabolism and the role of sulfur-containing compounds in biological systems.
Mécanisme D'action
The mechanism of action of lithium ethanethioate involves its ability to act as a nucleophile or electrophile in chemical reactions. The lithium cation stabilizes the ethanethioate anion, enhancing its reactivity. In biological systems, this compound can interact with sulfur-containing enzymes and proteins, affecting their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Lithium methanethiolate (C₁H₃LiS): Similar in structure but with a methyl group instead of an ethyl group.
Lithium propanethiolate (C₃H₇LiS): Similar in structure but with a propyl group instead of an ethyl group.
Lithium butanethiolate (C₄H₉LiS): Similar in structure but with a butyl group instead of an ethyl group.
Uniqueness
Lithium ethanethioate is unique due to its specific reactivity and stability, which are influenced by the ethyl group. This makes it particularly useful in certain organic synthesis reactions where other lithium thiolates may not be as effective.
Propriétés
Numéro CAS |
84434-88-8 |
|---|---|
Formule moléculaire |
C2H3LiOS |
Poids moléculaire |
82.1 g/mol |
Nom IUPAC |
lithium;ethanethioate |
InChI |
InChI=1S/C2H4OS.Li/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1 |
Clé InChI |
LTFUIUOXHVKIAE-UHFFFAOYSA-M |
SMILES canonique |
[Li+].CC(=S)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


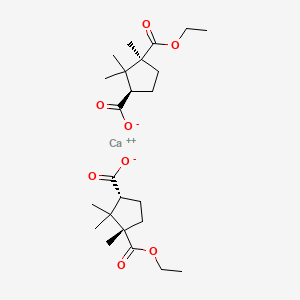
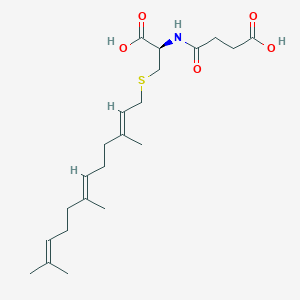
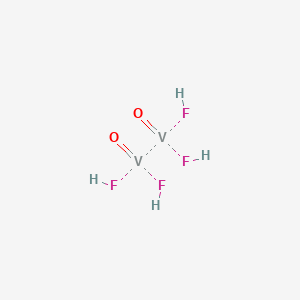
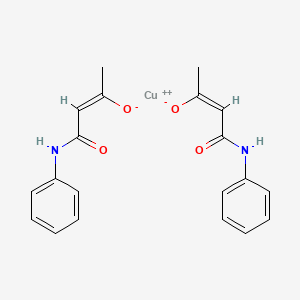

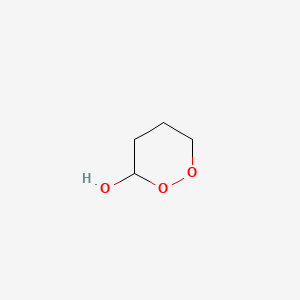
![3-bromo-1H-dibenzo[de,h]quinoline-2,7-dione](/img/structure/B12646126.png)

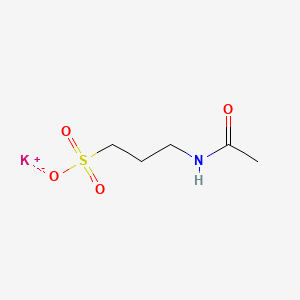
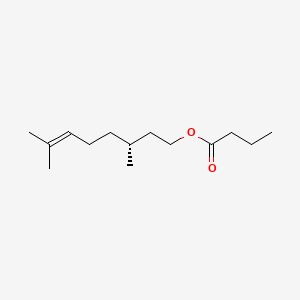

![methyl 2-[[(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate](/img/structure/B12646161.png)


